2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is also known by its IUPAC name (Z)-2-(chroman-4-ylidene)acetic acid . This compound is characterized by its chroman ring structure, which is a derivative of benzopyran.
Preparation Methods
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid typically involves the condensation of chroman-4-one with acetic acid under acidic conditions . The reaction is carried out by heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can be compared with other similar compounds, such as:
Chroman-4-one: A precursor in the synthesis of the target compound.
2H-1-Benzopyran, 3,4-dihydro-: A structurally related compound with similar chemical properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.
The uniqueness of this compound lies in its specific acetic acid moiety and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)acetic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13)/b8-7+ |
InChI Key |
BKMPILQAFUNUBH-BQYQJAHWSA-N |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=C/C(=O)O |
Canonical SMILES |
C1COC2=CC=CC=C2C1=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.